(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid
(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid
Brand Name:
Vulcanchem
CAS No.:
177839-86-0
VCID:
VC20940914
InChI:
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1
SMILES:
COC1=CC=C(C=C1)CC(CC(=O)O)N
Molecular Formula:
C11H15NO3
Molecular Weight:
209.24 g/mol
(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid
CAS No.: 177839-86-0
Cat. No.: VC20940914
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177839-86-0 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid |
| Standard InChI | InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1 |
| Standard InChI Key | GQFFGGKZIKRIFE-SECBINFHSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C[C@H](CC(=O)O)N |
| SMILES | COC1=CC=C(C=C1)CC(CC(=O)O)N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(CC(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator